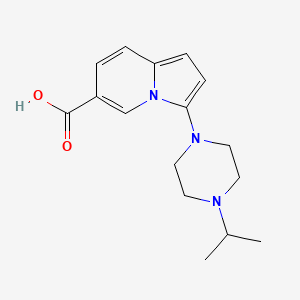
3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid is a synthetic organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid typically involves the construction of the indolizine core followed by functionalization at specific positions. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives with suitable nucleophiles . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indolizine derivatives: Compounds with variations in the substituents on the indolizine ring.
Uniqueness
3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid is unique due to the presence of the isopropylpiperazine moiety, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other indolizine derivatives .
Propiedades
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)indolizine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)17-7-9-18(10-8-17)15-6-5-14-4-3-13(16(20)21)11-19(14)15/h3-6,11-12H,7-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNYNJNPMRXCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Methoxyethyl)octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8110303.png)
![1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B8110310.png)
![6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane](/img/structure/B8110319.png)
![N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B8110325.png)
![7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B8110327.png)
![6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8110333.png)
![3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110345.png)
![2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8110351.png)
![3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8110360.png)

![(3S,4aS,8aR)-N-(furan-2-ylmethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8110367.png)
![3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B8110385.png)
![3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110392.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8110396.png)
